molecular formula C13H16O2 B021824 2-(4-Dimethylvinylphenyl)propionic acid CAS No. 75625-99-9

2-(4-Dimethylvinylphenyl)propionic acid

Cat. No. B021824
Key on ui cas rn: 75625-99-9
M. Wt: 204.26 g/mol
InChI Key: WYUJTWQSJJRVIG-UHFFFAOYSA-N
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Patent
US04362891

Procedure details

A solution of p-toluenesulphonic acid monohydrate (8.4 g) in o-dichlorobenzene (60 ml) was heated at 110° to 120° and treated dropwise with a previously prepared solution of 2-[4-(1-hydroxy-2-dimethylethyl)phenyl]propionic acid (9 g) in o-dichlorobenzene (40 ml) over a period of 20 minutes at the same temperature. The reaction mixture was rapidly cooled to room temperature, poured into water and extracted several times with ether. The combined ethereal extracts were washed with water and then treated with a 5% solution of NaOH. The separated aqueous phase was acidified with a 10% solution of hydrochloric acid and extracted again with ether and the organic phase was separated.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
2-[4-(1-hydroxy-2-dimethylethyl)phenyl]propionic acid
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH2:1].[C:2]1([CH3:12])[CH:7]=[CH:6][C:5](S(O)(=O)=O)=[CH:4][CH:3]=1.[OH2:13]>ClC1C=CC=CC=1Cl>[CH3:3][C:2]([CH3:7])=[CH:12][C:2]1[CH:7]=[CH:6][C:5]([CH:5]([CH3:6])[C:4]([OH:13])=[O:1])=[CH:4][CH:3]=1 |f:0.1|

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
60 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Step Two
Name
2-[4-(1-hydroxy-2-dimethylethyl)phenyl]propionic acid
Quantity
9 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted several times with ether
WASH
Type
WASH
Details
The combined ethereal extracts were washed with water
ADDITION
Type
ADDITION
Details
treated with a 5% solution of NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted again with ether
CUSTOM
Type
CUSTOM
Details
the organic phase was separated

Outcomes

Product
Name
Type
Smiles
CC(=CC1=CC=C(C=C1)C(C(=O)O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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